molecular formula C16H13ClN2O5 B5534582 methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5534582
M. Wt: 348.74 g/mol
InChI Key: JOBHIIUTSGNEMY-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules characterized by their synthesis, molecular structure analysis, and unique chemical properties. While specific studies directly mentioning "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" are scarce, research on similar compounds provides valuable insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related nitrobenzoate esters typically involves multi-step reactions including nitration, esterification, and sometimes catalytic hydrogenation. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a similar compound, is achieved through Fischer esterification, indicating a potential pathway for synthesizing the subject compound as well (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Compounds of this nature exhibit complex molecular structures characterized by intramolecular hydrogen bonding, as seen in related research on hydrogen-bonded structures. Such structures influence the compound’s physical and chemical properties, potentially offering insights into the molecular geometry and electronic distribution of "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical behavior of such compounds can involve reactions with amines, reduction of nitro groups, and interactions with various nucleophiles, influenced by the presence of functional groups like nitro, ester, and chloro groups. These properties are crucial for further chemical modifications and understanding the reactivity patterns of the compound (Kolyamshin et al., 2021).

Physical Properties Analysis

While specific data on "methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate" are not readily available, related compounds typically exhibit solid-state properties, including crystal structures and melting points, which are significantly influenced by their molecular geometry and intermolecular interactions (Thimmegowda et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are influenced by the molecular structure. For instance, the presence of nitro and ester groups can affect the electron distribution and reactivity, making the compound a candidate for various organic reactions, including nucleophilic substitution and condensation reactions (Um et al., 2005).

Safety and Hazards

Sigma-Aldrich provides “methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-3-4-12(8-14(9)17)18-15(20)10-5-11(16(21)24-2)7-13(6-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBHIIUTSGNEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chloro-4-methylphenyl)carbamoyl]-5-nitrobenzoate

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